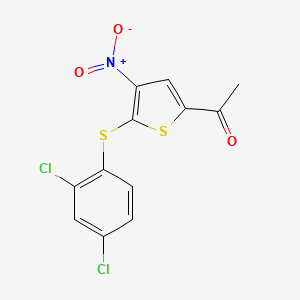
1-(5-((2,4-dichlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-((2,4-dichlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone is an organic compound with the molecular formula C12H7Cl2NO3S2 It is characterized by the presence of a thienyl ring substituted with a nitro group, a dichlorophenylsulfanyl group, and an ethanone moiety
Métodos De Preparación
The synthesis of 1-(5-((2,4-dichlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dichlorophenylsulfanyl and 4-nitro-2-thienyl derivatives.
Reaction Conditions: The key step involves the coupling of these derivatives under specific reaction conditions. This may include the use of a suitable base, solvent, and temperature control to facilitate the reaction.
Industrial Production: Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-(5-((2,4-dichlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienyl ring or the phenyl ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Aplicaciones Científicas De Investigación
1-(5-((2,4-dichlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1-(5-((2,4-dichlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dichlorophenylsulfanyl group may contribute to the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity.
Comparación Con Compuestos Similares
1-(5-((2,4-dichlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone can be compared with similar compounds such as:
1-[5-(2,3-Dichlorophenylsulfanyl)-4-nitro-2-thienyl]ethanone: This compound has a similar structure but with different chlorine substitution on the phenyl ring, which may affect its reactivity and biological activity.
1-[5-(2,4-Dichlorophenylsulfanyl)-4-nitro-2-thienyl]methanone: The presence of a methanone group instead of an ethanone group can influence the compound’s chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H7Cl2NO3S2 |
|---|---|
Peso molecular |
348.2 g/mol |
Nombre IUPAC |
1-[5-(2,4-dichlorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone |
InChI |
InChI=1S/C12H7Cl2NO3S2/c1-6(16)11-5-9(15(17)18)12(20-11)19-10-3-2-7(13)4-8(10)14/h2-5H,1H3 |
Clave InChI |
YQTNXNYANZYTBZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(S1)SC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













